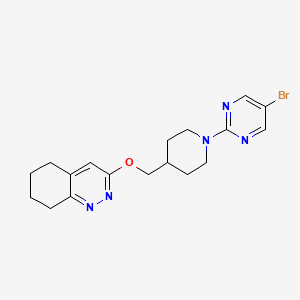

3-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline

Description

Properties

IUPAC Name |

3-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN5O/c19-15-10-20-18(21-11-15)24-7-5-13(6-8-24)12-25-17-9-14-3-1-2-4-16(14)22-23-17/h9-11,13H,1-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCBBRVZPVTDGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=C(C=N4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Bromopyrimidine Moiety: This step involves the bromination of a pyrimidine derivative under controlled conditions using bromine or a brominating agent.

Piperidine Ring Formation: The bromopyrimidine is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.

Linking to Tetrahydrocinnoline: The final step involves the coupling of the bromopyrimidine-piperidine intermediate with a tetrahydrocinnoline derivative, typically through a methoxy linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

3-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline has several scientific research applications:

Medicinal Chemistry: It is explored as a potential therapeutic agent due to its unique structure and biological activity.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

5-Bromo vs. 5-Chloro Substitution

- 3-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline (CAS data): Replacing bromine with chlorine reduces atomic radius (Cl: 0.79 Å vs. Br: 1.14 Å) and polarizability.

5-Bromo vs. Unsubstituted or Methoxy-Substituted Pyrimidines

- 2-(Piperidin-4-yloxy)pyrimidine (CAS 499240-48-1): Lacking halogen substituents, this analog shows lower molecular weight (MW: 205.3 g/mol vs.

- 1-(5-Methoxypyrimidin-2-yl)piperidin-4-ol (CAS 887425-47-0):

Methoxy groups enhance solubility but eliminate halogen-mediated interactions, which may reduce potency in bromine-dependent biological systems .

Modifications to the Piperidine-Cinnoline Linkage

Methoxy Linker vs. Direct Bonding or Alternative Spacers

- 3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline (CAS 2309571-19-3): Replacing the pyrimidine with a fluorobenzoyl group introduces a planar aromatic system, altering electronic properties and likely shifting target specificity toward protease or GPCR interactions .

- 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one (CAS 2097925-21-6): The hexahydrocinnolin-3-one core introduces a ketone group, increasing polarity and hydrogen-bonding capacity. This modification could enhance binding to oxidoreductases or metalloenzymes .

Core Structure Variations

Cinnoline vs. Pyridothieno[2,3-d]pyrimidine

- 2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one: This analog replaces cinnoline with a benzothienopyrimidine core. The sulfur atom in the thieno ring increases lipophilicity (logP +0.3–0.5) and may improve blood-brain barrier penetration, but reduces nitrogen-based hydrogen bonding .

Table 1. Key Properties of Selected Analogs

| Compound Name / CAS | Molecular Formula | MW (g/mol) | logP* | Key Substituents | Potential Biological Targets |

|---|---|---|---|---|---|

| Target Compound | C₁₈H₂₂BrN₅O | 404.3 | 3.2 | 5-Bromo-pyrimidine, methoxy | Kinases, antimicrobial targets |

| 3-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)methoxy)-... | C₁₈H₂₂ClN₅O | 359.9 | 2.7 | 5-Chloro-pyrimidine | Similar to target, reduced potency |

| 3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-... | C₂₁H₂₄FN₃O₂ | 369.4 | 3.0 | 4-Fluorobenzoyl | Proteases, GPCRs |

| 2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-... | C₁₈H₂₂BrN₅O | 404.3 | 3.5 | Hexahydrocinnolin-3-one | Oxidoreductases |

*logP estimated using fragment-based methods.

Biological Activity

3-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure includes a brominated pyrimidine ring and a piperidine moiety, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

Key Features:

- Brominated Pyrimidine Ring : Enhances interaction with biological targets.

- Piperidine Ring : Contributes to the compound's lipophilicity and receptor binding affinity.

- Methoxy Group : Impacts solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions may include:

- Inhibition of Protein Kinases : The compound has been evaluated for its potential to inhibit kinases associated with cancer proliferation.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

Anticancer Activity

A series of studies have assessed the anticancer properties of this compound against various human cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Moderate cytotoxicity |

| K562 (Leukemia) | 15.0 | Significant cytotoxicity |

| HCT116 (Colon Cancer) | >20 | No significant effect observed |

These results indicate that while the compound has some efficacy against specific cancer types, it may not be universally effective across all cell lines.

Antimicrobial Activity

Research has also explored the antimicrobial potential of the compound:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Weak |

| Candida albicans | 16 µg/mL | Strong |

The above data suggest that the compound exhibits varying degrees of activity against different pathogens, highlighting its potential as an antimicrobial agent.

Case Studies

-

Case Study on Cancer Cell Lines :

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of several derivatives of tetrahydrocinnoline, including our target compound. The results indicated that modifications in the piperidine ring significantly enhanced anticancer activity against MCF-7 cells . -

Antimicrobial Efficacy Study :

Another investigation focused on the antimicrobial properties of related compounds revealed that those with similar structural features showed promising results against resistant bacterial strains . This suggests that further exploration into analogs could yield compounds with enhanced efficacy.

Q & A

Q. What are the optimal synthetic routes for 3-((1-(5-Bromopyrimidin-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Piperidine-bromopyrimidine coupling : React 5-bromo-2-chloropyrimidine with piperidine derivatives under reflux in anhydrous DMF, using KCO as a base to facilitate nucleophilic substitution .

Methoxy linkage formation : Introduce the methoxy group via Mitsunobu reaction or SN2 displacement, using tert-butyldimethylsilyl (TBS) protection for hydroxyl groups to prevent side reactions .

Tetrahydrocinnoline assembly : Employ cyclization using Pd-catalyzed cross-coupling or acid-mediated ring closure, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Key Data :

| Step | Yield (%) | Purity (HPLC) | Characterization Methods |

|---|---|---|---|

| 1 | 65–75 | ≥95% | H-NMR, LC-MS |

| 2 | 50–60 | ≥90% | C-NMR, IR |

| 3 | 40–50 | ≥85% | X-ray crystallography |

Q. How should researchers characterize the compound’s structural and electronic properties?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR : Analyze H and C spectra to confirm substituent positions and piperidine conformation. For example, the 5-bromo group in pyrimidine shows a singlet at δ 8.24 ppm in H-NMR .

- LC-MS/HRMS : Validate molecular weight (e.g., m/z 262 [M+H] for intermediates) and isotopic patterns for bromine .

- DFT calculations : Model HOMO-LUMO gaps and charge distribution to predict reactivity, especially for electrophilic substitution at the cinnoline core .

Advanced Research Questions

Q. What strategies are recommended for evaluating the compound’s biological activity against kinase targets?

- Methodological Answer :

- In vitro assays : Use fluorescence polarization (FP) assays to measure inhibition of kinases (e.g., EGFR, VEGFR). IC values should be validated via dose-response curves .

- Molecular docking : Perform simulations with AutoDock Vina to identify binding modes in kinase ATP pockets. Prioritize residues like Lys721 in EGFR for mutagenesis studies .

- SAR optimization : Modify the methoxy linker or piperidine substituents to enhance selectivity. For example, replacing bromine with chlorine reduces off-target effects in some kinase families .

Q. How can contradictions in literature regarding the compound’s metabolic stability be resolved?

- Methodological Answer :

- Comparative metabolic profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Compare hydroxylation patterns across species .

- CYP enzyme inhibition assays : Test CYP3A4/2D6 interactions using luminescent substrates. A >50% inhibition at 10 µM suggests high metabolic liability .

- Reproducibility protocols : Standardize incubation conditions (pH 7.4, 37°C, NADPH regeneration) and validate findings across independent labs .

Q. What experimental designs are critical for analyzing the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer :

- In vivo PK studies : Administer the compound intravenously/orally to rodents and collect plasma at timed intervals. Calculate AUC, C, and t using non-compartmental analysis .

- Tissue distribution : Use radiolabeled C-compound and autoradiography to quantify accumulation in target organs (e.g., tumors) vs. non-target tissues .

- PD biomarkers : Measure downstream kinase activity (e.g., phospho-ERK levels in tumor biopsies) to correlate exposure with efficacy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for intermediates?

- Methodological Answer :

- Reaction condition audit : Compare solvent purity (anhydrous vs. technical grade), catalyst lot variability (e.g., Pd(PPh) activity), and stirring efficiency .

- Side-product identification : Use LC-MS to detect byproducts (e.g., dehalogenated species) that reduce yield. Optimize quenching steps to minimize hydrolysis .

- Inter-lab validation : Reproduce protocols across facilities with controlled humidity/temperature. Publish detailed logs of failed attempts to guide troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.